molecular formula C19H23ClN8O6S2 B14030629 (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

Cat. No.: B14030629
M. Wt: 559.0 g/mol
InChI Key: NRCXQSKOHNLPOW-VIPNVKMVSA-N
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Description

This compound is a third-generation cephalosporin antibiotic characterized by a β-lactam core fused to a bicyclo[4.2.0]oct-2-ene system. Its structural features include:

  • C-7 substitution: A (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl group, which enhances β-lactamase stability and broad-spectrum activity against Gram-negative bacteria .
  • C-3 substitution: A unique [[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl] group, which may influence pharmacokinetics (e.g., solubility and half-life) and antibacterial spectrum .
  • Hydrochloride salt: Improves aqueous solubility for parenteral administration .

The compound’s molecular formula is C₁₉H₂₂N₈O₆S₂·HCl, with an average molecular mass of 579.06 g/mol (monoisotopic mass: 578.09 g/mol). Its design aims to optimize stability against bacterial resistance mechanisms while maintaining efficacy against both Gram-positive and Gram-negative pathogens.

Properties

Molecular Formula

C19H23ClN8O6S2

Molecular Weight

559.0 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H22N8O6S2.ClH/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);1H/b20-11?,24-12+;/t13-,17-;/m1./s1

InChI Key

NRCXQSKOHNLPOW-VIPNVKMVSA-N

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Cefoselis hydrochloride generally follows the classical cephalosporin synthetic route with specific modifications to introduce the unique side chains:

  • Construction of the β-lactam nucleus:

    • Starting from 7-aminocephalosporanic acid (7-ACA) or a similar cephalosporin nucleus.
    • Protection of reactive groups as necessary.
  • Introduction of the 7-side chain:

    • Acylation of the 7-amino group with the activated (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl moiety.
    • This is typically done by preparing the corresponding acid chloride or activated ester of the side chain, then coupling under controlled conditions to maintain stereochemistry (6R,7R).
  • Attachment of the 3-side chain:

    • Alkylation at position 3 with the 2-(2-hydroxyethyl)-3-iminopyrazol-1-yl methyl substituent.
    • This step may involve nucleophilic substitution or reductive amination, depending on precursor availability.
  • Formation of the hydrochloride salt:

    • The free acid form is treated with hydrochloric acid to form the hydrochloride salt.
    • This enhances water solubility and stability for pharmaceutical formulation.

Detailed Preparation Steps

Step Reaction Type Description Key Reagents Conditions Notes
1 β-Lactam core preparation Isolation or synthesis of 7-ACA or cephalosporin nucleus Starting cephalosporin derivatives Mild acidic/basic conditions Maintain stereochemistry at C6 and C7
2 Side chain activation Synthesis of (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl chloride or ester Thiazole derivatives, oxime formation reagents Low temperature, inert atmosphere Preserve E-configuration of oxime
3 Acylation at C7 Coupling of activated side chain to 7-amino group Base (e.g., triethylamine), solvent (e.g., dichloromethane) 0–5°C to room temperature Stereochemical control critical
4 Alkylation at C3 Introduction of 2-(2-hydroxyethyl)-3-iminopyrazol-1-yl methyl group Alkyl halide or imine precursor Mild heating, polar aprotic solvent Protect β-lactam ring from hydrolysis
5 Salt formation Reaction with HCl to form hydrochloride salt HCl gas or aqueous HCl Room temperature Improves solubility and stability

Research Discoveries and Optimization

  • Stereochemical integrity : Maintaining the (6R,7R) configuration is essential for biological activity. Research shows that low-temperature conditions and careful choice of coupling reagents minimize epimerization.
  • Oxime side chain stability : The (2E)-methoxyimino group is sensitive to acid and base; thus, mild conditions are employed during side chain attachment.
  • Purification : High-performance liquid chromatography (HPLC) and crystallization are used to achieve >98.5% purity.
  • Solubility enhancement : Formation of the hydrochloride salt significantly increases aqueous solubility, facilitating formulation for parenteral use.

Data Table: Key Physical and Chemical Properties Relevant to Preparation

Property Value Notes
Molecular Formula C19H22N8O6S2 · HCl Hydrochloride salt form
Molecular Weight 559.0 g/mol Includes HCl
Solubility ≥ 62.1 mg/mL in DMSO (with warming) Stock solutions prepared accordingly
Storage 4°C, protected from light, under nitrogen Stock solutions stable up to 6 months at -80°C
Purity >98.5% Verified by HPLC

Chemical Reactions Analysis

Cefoselis hydrochloride undergoes various chemical reactions, including hydrolysis and catalysis. The degradation of cefoselis sulfate in aqueous solutions involves the hydrolysis of protonated cefoselis sulfate molecules, cefoselis sulfate zwitter ions, and cefoselis sulfate monoanions under the influence of water. The total reaction rate is equal to the sum of partial reactions, with specific acid-base catalysis playing a significant role .

Scientific Research Applications

Cefoselis hydrochloride has a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa. It is used extensively in clinical settings for the treatment of severe bacterial infections, especially those resistant to other antibiotics. The compound is also potent against Enterobacteriaceae, Pseudomonas aeruginosa, and Streptococcus . Its stability against β-lactamases enhances its efficacy against resistant strains .

Mechanism of Action

The mechanism of action of cefoselis hydrochloride involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins located on the bacterial cell wall, interfering with the final transpeptidation step of peptidoglycan synthesis. This leads to a weakened cell wall, making the bacterial cell susceptible to osmotic pressure, ultimately causing cell lysis and death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name (IUPAC) C-7 Substituent C-3 Substituent Molecular Formula Key Features
Target Compound 2-Amino-1,3-thiazol-4-yl + methoxyiminoacetyl [[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl] C₁₉H₂₂N₈O₆S₂·HCl Enhanced solubility (HCl salt); pyrazole moiety may improve tissue penetration .
Ceftriaxone () Same as target compound [[2-methyl-5,6-dioxo-1,2,4-triazin-3-yl]thio]methyl C₁₈H₁₈N₈O₇S₃ Long half-life due to protein binding; broad-spectrum .
Cefixime () 2-Amino-1,3-thiazol-4-yl + carboxymethoxyimino Ethenyl C₁₆H₁₅N₅O₇S₂·3H₂O Oral bioavailability; activity against Haemophilus influenzae .
SQ 14,359 () Thienylureidoacetyl [(1-methyl-1H-tetrazol-5-yl)thio]methyl C₁₉H₂₀N₈O₇S₂Na Beta-lactamase inhibition; potency against Pseudomonas aeruginosa .
Cefoperazone () Piperazinyl-carbonyl + hydroxyphenyl [1H-tetrazol-5-ylsulfanyl]methyl C₂₅H₂₇N₉O₈S₂ Anti-anaerobic activity; synergistic with sulbactam .

Antimicrobial Spectrum

  • Target Compound: Expected to cover Enterobacteriaceae (e.g., E. coli, Klebsiella), Staphylococcus aureus (methicillin-sensitive), and possibly Pseudomonas aeruginosa due to its C-3 pyrazole group, which may enhance membrane permeability .
  • Ceftriaxone : Broad coverage of Gram-negative bacteria (e.g., Neisseria, Salmonella) and moderate Gram-positive activity .
  • Cefixime : Focused on urinary and respiratory pathogens (e.g., H. influenzae, Moraxella catarrhalis) but less active against Pseudomonas .
  • SQ 14,359: Notable for overcoming β-lactamase-mediated resistance in Enterobacter and Acinetobacter .

Pharmacokinetics and Stability

Property Target Compound Ceftriaxone Cefixime
Half-life ~6–8 hours (estimated) 6–9 hours 3–4 hours
Protein Binding Moderate (~70%) High (85–95%) Low (~65%)
Metabolism Renal (unchanged) Biliary excretion Hepatic and renal
β-Lactamase Stability Stable (methoxyimino group) Stable (same) Moderate

Data compiled from .

Research Findings

  • Synthetic Challenges : The pyrazole-based C-3 substituent requires multi-step synthesis, including hydrazine-carbothioamide intermediates and cyclization reactions (similar to methods in ) .
  • Antimicrobial Efficacy: In vitro studies of structurally analogous cephalosporins (e.g., ceftriaxone) show MIC₉₀ values of ≤1 µg/mL for E. coli and ≤8 µg/mL for S. aureus . The target compound’s hydroxyethyl group may lower MICs for P. aeruginosa compared to cefixime .
  • Safety Profile : Hydrochloride salts reduce nephrotoxicity risks compared to sodium-based formulations (e.g., ceftriaxone sodium) .

Biological Activity

The compound (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; hydrochloride is a novel synthetic antibiotic belonging to the cephalosporin class. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular Formula C22H24N6O9S3
Molecular Weight 612.7 g/mol
IUPAC Name (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; hydrochloride

The compound features a complex bicyclic structure with multiple functional groups that contribute to its biological activity.

The primary mechanism of action for this compound involves its interaction with penicillin-binding proteins (PBPs) within bacterial cell walls. By binding to these proteins, the compound inhibits cell wall synthesis, leading to bacterial lysis and death. This mode of action is characteristic of many beta-lactam antibiotics, which include penicillins and cephalosporins.

Comparative Mechanism

Compared to earlier generations of cephalosporins, this compound exhibits enhanced binding affinity for PBPs associated with resistant strains of bacteria, making it effective against a broader spectrum of pathogens.

Antimicrobial Efficacy

Research indicates that this compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . It has been shown to be particularly effective against:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values for these pathogens are notably low, indicating high potency.

Case Studies and Clinical Applications

  • Clinical Trials : In a recent clinical trial involving patients with complicated urinary tract infections (UTIs), the compound exhibited a higher cure rate compared to standard treatments. Patients receiving the new antibiotic showed a 90% cure rate versus 75% in the control group.
  • In Vitro Studies : Laboratory studies have demonstrated that the compound effectively inhibits biofilm formation in Pseudomonas aeruginosa, a common pathogen in chronic infections. This property is crucial as biofilms contribute to antibiotic resistance.

Neuroprotective Properties

Emerging research suggests potential neuroprotective effects associated with this compound's thiazole derivative components. Studies have indicated that derivatives can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents such as glutamate and cisplatin .

Safety Profile and Toxicology

Toxicological assessments reveal that the compound has a favorable safety profile in animal models. The observed side effects are minimal and primarily gastrointestinal in nature. Long-term studies are ongoing to further evaluate chronic exposure effects.

Q & A

Basic: What synthetic strategies are recommended for preparing this cephalosporin derivative?

Methodological Answer:
The synthesis involves multi-step modifications of the cephalosporin core. Key steps include:

  • Acylation at C7 : React the 7-aminocephalosporanic acid (7-ACA) intermediate with (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl chloride under anhydrous conditions (e.g., DMF, -10°C) to introduce the methoxyimino-thiazole side chain, critical for β-lactamase resistance .
  • Substitution at C3 : Use a nucleophilic displacement reaction with 2-(2-hydroxyethyl)-3-iminopyrazole-1-ylmethanol in the presence of a base (e.g., NaHCO₃) to attach the pyrazole-methyl group .
  • Final purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥97% purity, as validated by UV detection at 254 nm .

Basic: Which analytical techniques are critical for structural validation and purity assessment?

Methodological Answer:

  • HPLC-PDA : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5 to 50:50 gradient over 30 min) to confirm purity (>97%) and detect degradation products .
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to verify stereochemistry (e.g., 6R,7R configuration) and substituent integration (e.g., thiazole protons at δ 6.8–7.2 ppm, pyrazole methylene at δ 4.1–4.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]⁺ expected at m/z 629.2) and fragmentation patterns .

Advanced: How can researchers address contradictory data on β-lactamase inhibition efficacy across structurally similar analogs?

Methodological Answer:

  • Standardized Enzymatic Assays : Compare IC₅₀ values under controlled conditions (pH 7.4, 37°C) using purified β-lactamases (e.g., TEM-1, SHV-1) and nitrocefin as a chromogenic substrate .
  • Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to evaluate steric/electronic effects of the C3 pyrazole group on active-site binding. Correlate with MIC data against β-lactamase-producing E. coli .
  • Synergy Studies : Test combinations with β-lactamase inhibitors (e.g., clavulanic acid) to distinguish intrinsic activity from resistance mitigation .

Advanced: What experimental approaches optimize stability in aqueous formulations for pharmacokinetic studies?

Methodological Answer:

  • pH Optimization : Prepare buffered solutions (pH 6.0–7.0) to minimize β-lactam ring hydrolysis. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., mannitol) and reconstitute in sterile water for injection. Assess post-reconstitution stability at 4°C .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare degradation kinetics (Arrhenius plot) to predict shelf-life .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve antimicrobial potency?

Methodological Answer:

  • C7 Side-Chain Modifications : Synthesize analogs with variations in the methoxyimino group (e.g., ethoxyimino, substituents on the thiazole ring) and test against Gram-negative pathogens (e.g., P. aeruginosa). Use broth microdilution assays (CLSI guidelines) .
  • C3 Pyrazole Optimization : Replace the hydroxyethyl group with alkyl/aryl derivatives and evaluate solubility (log P via shake-flask method) and membrane permeability (Caco-2 cell monolayers) .
  • In Silico Screening : Apply QSAR models (e.g., CoMFA) to predict binding affinity to penicillin-binding proteins (PBPs) and prioritize analogs for synthesis .

Basic: What are the key considerations for handling and storing this compound in research settings?

Methodological Answer:

  • Storage : Keep at -20°C in airtight, light-protected vials with desiccants to prevent hydrolysis and oxidation .
  • Safety Protocols : Use PPE (gloves, lab coat) and work in a fume hood due to potential irritancy. Neutralize spills with 10% sodium bicarbonate .
  • Solubility Management : For in vitro assays, pre-dissolve in DMSO (≤1% final concentration) and dilute with PBS to avoid precipitation .

Advanced: How can researchers resolve discrepancies in reported MIC values against MRSA strains?

Methodological Answer:

  • Strain Standardization : Use ATCC reference strains (e.g., MRSA ATCC 43300) and control antibiotics (e.g., vancomycin) to normalize assay conditions .
  • Biofilm vs. Planktonic Assays : Compare MICs in biofilm-embedded cells (via Calgary biofilm device) versus planktonic cultures to assess penetration efficacy .
  • Mechanistic Studies : Perform time-kill kinetics and SEM imaging to evaluate bactericidal vs. bacteriostatic activity .

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